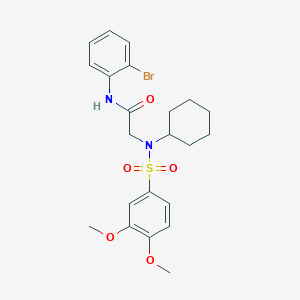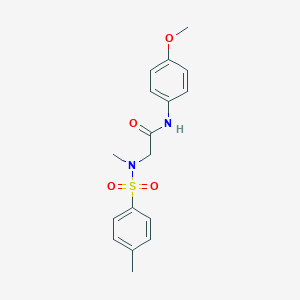![molecular formula C22H19ClN2O3 B423008 N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE](/img/structure/B423008.png)
N'~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a methoxybenzylidene moiety, and a benzohydrazide core, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 3-[(2-chlorobenzyl)oxy]-4-methoxybenzaldehyde. This intermediate is then reacted with benzohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted analogs .
Applications De Recherche Scientifique
N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-((4-chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide
- 2-((2-chlorobenzyl)oxy)phenylboronic acid
- 1-(4-chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium chloride
Uniqueness
N’-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H19ClN2O3 |
|---|---|
Poids moléculaire |
394.8g/mol |
Nom IUPAC |
N-[(E)-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-20-12-11-16(14-24-25-22(26)17-7-3-2-4-8-17)13-21(20)28-15-18-9-5-6-10-19(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clé InChI |
DWMSZYZXRKOEDI-ZVHZXABRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422930.png)
![N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422934.png)
![2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422936.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B422940.png)
![N-cyclohexyl-3,4-dimethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422941.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)

![3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B422945.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B422946.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B422947.png)
![9-[4-(allyloxy)-3-methoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422948.png)
